2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide is a useful research compound. Its molecular formula is C12H17ClN2OS and its molecular weight is 272.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.0750120 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery of Nonpeptide Agonists
A groundbreaking discovery identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, showcasing significant selectivity and efficacy. This compound, showing potential as a pharmacological research tool and drug lead, marks a pivotal advancement in understanding receptor interactions and offers a new pathway for therapeutic development (Croston et al., 2002).
Anti-Histaminic Activity
The Mannich base, (-dimethylamino ethyl p-chloro phenyl ketone hydrochloride, displayed significant anti-histaminic activity across various in vivo and in vitro models. This activity, especially against histamine-induced vasodepressor activity and bronchoconstriction, underscores its potential utility in developing treatments for allergic reactions and related conditions (Chaturvedi, Patnaik, & Dhawan, 1982).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study exploring 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed compounds with promising anticancer, anti-inflammatory, and analgesic properties. Specifically, the derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide stood out, suggesting a strong foundation for therapeutic agent development in treating various conditions (Rani, Pal, Hegde, & Hashim, 2014).
α-Glucosidase Inhibitory Potential
Research into N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide showcased significant α-glucosidase inhibitory activity, indicating their potential as leads for diabetes treatment. This discovery not only expands the chemical space for diabetes management strategies but also offers insight into the structural requirements for enzyme inhibition (Iftikhar et al., 2019).
Radiosynthesis Applications
The chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have been studied for their high specific activity in metabolism and mode of action studies. The successful radiosynthesis of these compounds opens new avenues for understanding herbicide action and safety, providing critical insights into environmental and agricultural chemical interactions (Latli & Casida, 1995).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c1-15(2)8-7-14-12(16)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYZVVMFROTBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CSC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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